molecular formula C21H14N2O4 B10871321 2-[4-(Furan-2-yl)-6-(3-nitrophenyl)pyridin-2-yl]phenol

2-[4-(Furan-2-yl)-6-(3-nitrophenyl)pyridin-2-yl]phenol

Cat. No.: B10871321
M. Wt: 358.3 g/mol
InChI Key: KOPWXAGTCIUZMF-UHFFFAOYSA-N
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Description

2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyridyl group attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective catalysts, solvents, and reagents, as well as implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-FURYL derivatives: Compounds containing the furan ring, such as 2-furoic acid and furfural.

    Nitrophenyl derivatives: Compounds with a nitrophenyl group, such as 3-nitrophenol and 4-nitrophenol.

    Pyridyl derivatives: Compounds with a pyridyl group, such as 2-pyridylamine and 4-pyridylmethanol.

Uniqueness

2-[4-(2-FURYL)-6-(3-NITROPHENYL)-2-PYRIDYL]PHENOL is unique due to its combination of furan, nitrophenyl, and pyridyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(3-nitrophenyl)pyridin-2-yl]phenol

InChI

InChI=1S/C21H14N2O4/c24-20-8-2-1-7-17(20)19-13-15(21-9-4-10-27-21)12-18(22-19)14-5-3-6-16(11-14)23(25)26/h1-13,24H

InChI Key

KOPWXAGTCIUZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4)O

Origin of Product

United States

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